Octane-d18
CAS No.: 17252-77-6
Cat. No.: VC21050821
Molecular Formula: C8H18
Molecular Weight: 132.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17252-77-6 |
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Molecular Formula | C8H18 |
Molecular Weight | 132.34 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane |
Standard InChI | InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
Standard InChI Key | TVMXDCGIABBOFY-VAZJTQEUSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES | CCCCCCCC |
Canonical SMILES | CCCCCCCC |
Introduction
Physical and Chemical Properties
Basic Physical Properties
Octane-d18 exists as a colorless liquid at standard conditions with defined physical properties that make it valuable for various applications. The following table summarizes its key physical characteristics:
The slightly higher boiling point compared to non-deuterated octane (which boils at approximately 125°C) demonstrates the isotope effect, where the heavier deuterium atoms increase intermolecular attractive forces, resulting in marginally altered physical properties.
Thermodynamic Properties
The thermodynamic characteristics of Octane-d18 provide insight into its energetic behavior and stability. These properties are essential for understanding its behavior in chemical reactions and physical processes:
The temperature-dependent properties of Octane-d18 also show interesting variations. Heat capacity (Cp,gas) increases from 232.27 J/mol×K at 382.44 K to 303.65 J/mol×K at 545.88 K, while viscosity (η) decreases from 0.0056079 Pa×s at 179.92 K to 0.0002450 Pa×s at 382.44 K .
Synthesis and Production Methods
The production of Octane-d18 involves specialized synthetic approaches to achieve high deuterium incorporation. Several methodologies have been developed for the preparation of this isotopically labeled compound.
Deuteration Processes
The primary synthetic route for producing Octane-d18 involves the deuteration of n-octane through hydrogen/deuterium exchange reactions. One documented method employs a mono pinacolboryl complex catalyst system that facilitates H/D exchange at elevated temperatures (approximately 110°C) . This process must be carefully controlled to ensure complete replacement of all hydrogen atoms with deuterium.
Applications in Scientific Research
Octane-d18 serves multiple functions in scientific investigations, with its unique isotopic properties making it valuable across several domains of research and analysis.
Nuclear Magnetic Resonance Spectroscopy
The primary application of Octane-d18 is as a solvent in NMR spectroscopy studies . Its utility in this context stems from several key advantages:
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The absence of proton signals eliminates interference in 1H-NMR experiments, providing clearer spectra for dissolved analytes .
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The deuterium atoms possess different relaxation properties compared to protons, allowing investigation of molecular dynamics and interactions that might otherwise be obscured in proton-rich environments.
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The compound serves as an ideal matrix for studying the structure and dynamics of proteins and other biological macromolecules, enabling more precise measurements of intermolecular interactions .
Researchers particularly value Octane-d18 when analyzing compounds requiring non-polar deuterated solvents, as it provides a complementary option to more common deuterated solvents like chloroform-d or benzene-d6.
Analytical Chemistry Applications
In analytical chemistry, Octane-d18 serves as a reference compound for gas chromatography studies. It has been specifically used to evaluate the separation factors of deuterated octane isomers by gas chromatography . The Kovats' retention index for Octane-d18 on a non-polar squalane column at 50°C has been measured as 787.03, providing a valuable reference point for chromatographic analysis .
Surface Chemistry Investigations
Surface science researchers have employed Octane-d18 in studies of adsorption, desorption, and surface interaction phenomena. Temperature-programmed desorption experiments with mixed adlayers of cyclooctane and n-octane-d18 have provided insights into displacive exchange processes on platinum surfaces . These investigations reveal how molecular species compete for binding sites on catalytic surfaces, with implications for heterogeneous catalysis and materials science.
Comparative Analysis with Related Compounds
Isotope Effects on Physical Properties
The substitution of hydrogen with deuterium in Octane-d18 creates subtle but measurable differences in physical properties compared to regular octane. Research into isotope effects has demonstrated that deuterated compounds typically exhibit:
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Slightly higher boiling points due to increased molecular mass and marginally stronger intermolecular forces .
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Altered vapor pressure characteristics, with deuterated compounds generally showing lower vapor pressures than their non-deuterated analogs at equivalent temperatures .
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Different gas chromatographic retention behavior, as demonstrated by specific retention indices that distinguish deuterated and non-deuterated species .
These differences, while modest, have significant implications for analytical separation techniques and physical property predictions.
Structural Analogs and Homologs
Several compounds share structural similarities with Octane-d18, each with distinctive properties and applications:
Compound | Formula | Key Differences from Octane-d18 | Source |
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Octane | C8H18 | Non-deuterated form; lower molecular weight (114.23 g/mol) | |
Hexadecane | C16H34 | Twice the carbon chain length; higher boiling point | |
Dodecane | C12H26 | 50% longer carbon chain; intermediate boiling point | |
2-Octanol | C8H18O | Contains oxygen functionality; different polarity | |
Decane | C10H22 | 25% longer carbon chain; higher boiling point |
Research Findings and Scientific Contributions
Surface Chemistry Dynamics
Significant research has explored the behavior of Octane-d18 in surface science contexts. In temperature-programmed desorption (TPD) studies comparing cyclooctane and n-octane-d18 on platinum surfaces, researchers observed distinctive desorption profiles that revealed underlying molecular interactions .
When cyclooctane coverages of 0.50 and 0.25θs were deposited on surfaces, three desorption peaks (at 170, 250, and 275 K) were observed in TPD spectra . The feature at 170 K corresponded to multilayer desorption, while the features at 250 and 275 K represented monolayer desorption states with different degrees of lateral interaction . These experiments demonstrated that when molecules competed for surface binding sites, the n-octane-d18 showed preferential retention compared to cyclooctane, providing valuable insights into surface-mediated molecular transport and exchange processes .
Thermodynamic Property Investigations
Research on the thermodynamic properties of Octane-d18 has contributed to fundamental understanding of isotope effects. A comprehensive study by Zhao et al. (2008) on "Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons" measured the enthalpy of vaporization (ΔvapH°) of Octane-d18 as 41.4 kJ/mol . This research provided valuable data on liquid-vapor pressure isotope effects, which are essential for accurate modeling of isotopically labeled compounds in various physical processes.
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